

An In-depth Technical Guide to N-(2-amino-4-chlorophenyl)acetamide

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Compound of Interest

Compound Name: N-(2-amino-4-chlorophenyl)acetamide

CAS No.: 51223-59-7

Cat. No.: B170603

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **N-(2-amino-4-chlorophenyl)acetamide**, a substituted aromatic amide of interest in synthetic chemistry and drug discovery. While not as extensively documented as some of its isomers, its structural motifs suggest significant potential as a versatile chemical intermediate. This document collates foundational knowledge, proposes robust synthetic and analytical protocols based on established chemical principles, and discusses its potential applications.

Introduction and Chemical Identity

N-(2-amino-4-chlorophenyl)acetamide, with the CAS number 51223-59-7, is a member of the chloroaniline and acetamide families.^{[1][2]} Its structure, featuring a primary amino group and an acetamido group on a chlorinated benzene ring, makes it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential

pharmaceutical agents. The strategic placement of the chloro, amino, and acetamido groups offers multiple reactive sites for further chemical transformations.

Chemical and Physical Properties

The properties of **N-(2-amino-4-chlorophenyl)acetamide** are summarized in the table below. These values are based on available data and computational predictions for this and closely related isomers.

Property	Value	Source
CAS Number	51223-59-7	[1]
Molecular Formula	C ₈ H ₉ ClN ₂ O	[2]
Molecular Weight	184.62 g/mol	[2]
IUPAC Name	N-(2-amino-4-chlorophenyl)acetamide	[2]
InChI Key	FOIBPMNXVLDNPX-UHFFFAOYSA-N	[2]
Physical Form	Solid (predicted)	[2]
Storage Temperature	Room Temperature	[2]

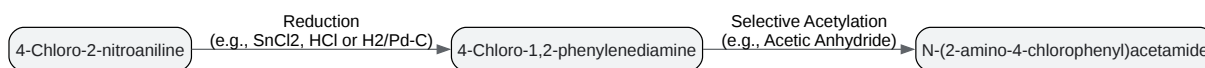
Synthesis of N-(2-amino-4-chlorophenyl)acetamide

While a specific, detailed experimental protocol for the synthesis of **N-(2-amino-4-chlorophenyl)acetamide** is not readily available in published literature, a reliable two-step synthetic route can be proposed based on well-established organic chemistry reactions: the reduction of a nitro group followed by acetylation of an amino group.

A logical starting material is the commercially available 4-chloro-2-nitroaniline.[3] The synthesis would proceed as follows:

- Reduction of 4-chloro-2-nitroaniline to 4-chloro-1,2-phenylenediamine.
- Selective acetylation of one of the amino groups of 4-chloro-1,2-phenylenediamine.

The following diagram illustrates this proposed synthetic pathway:



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Caption: Proposed synthesis of **N-(2-amino-4-chlorophenyl)acetamide**.

Experimental Protocol: A Proposed Synthesis

Part A: Reduction of 4-chloro-2-nitroaniline

This procedure is adapted from established methods for the reduction of aromatic nitro compounds.[4]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-nitroaniline (1 equivalent).
- **Solvent Addition:** Add a suitable solvent such as ethanol or a mixture of ethanol and water.
- **Reductant Addition:** To the stirred suspension, add a reducing agent. A common and effective choice is stannous chloride (SnCl_2) dihydrate (3-4 equivalents) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.
- **Work-up:** After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) until a basic pH is achieved.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloro-1,2-

phenylenediamine. This intermediate can be purified further by recrystallization or column chromatography if necessary.

Part B: Selective Acetylation of 4-chloro-1,2-phenylenediamine

This protocol is based on the general acetylation of anilines.[5]

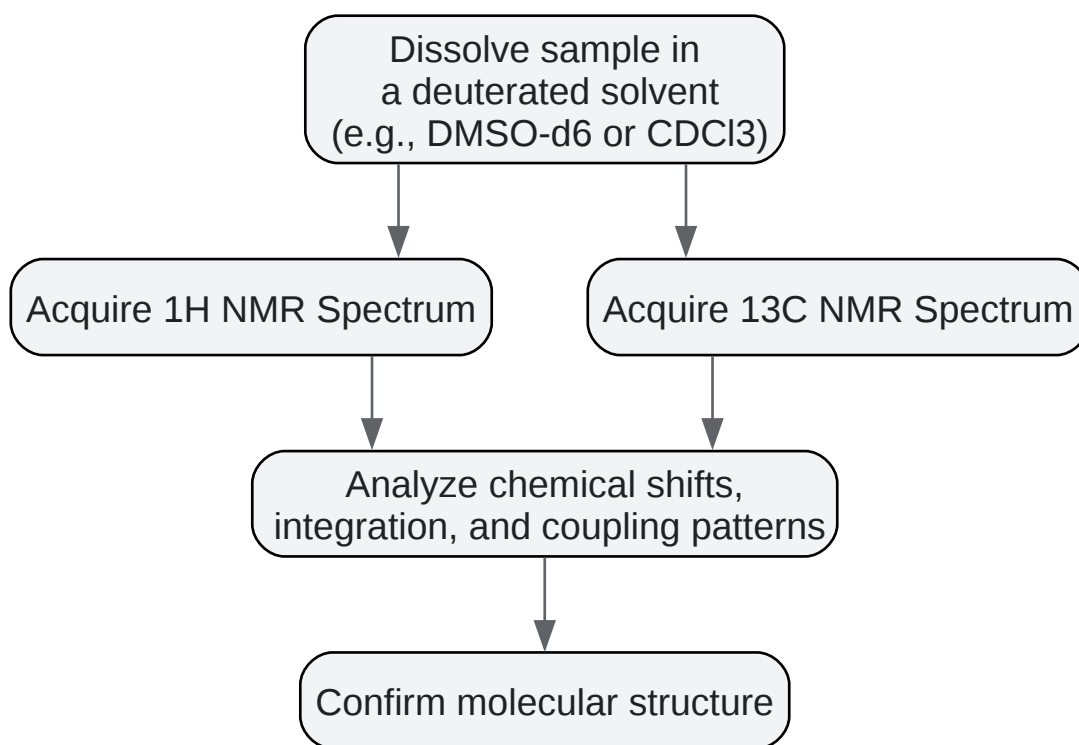
- **Reaction Setup:** Dissolve the synthesized 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane in a flask.
- **Reagent Addition:** Cool the solution in an ice bath and add acetic anhydride (1-1.2 equivalents) dropwise while stirring. The use of a slight excess of the diamine can favor mono-acetylation.
- **Reaction:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC to follow the formation of the product.
- **Work-up:** Upon completion, pour the reaction mixture into cold water to precipitate the product.
- **Purification:** Collect the solid product by filtration, wash with cold water, and dry. The crude **N-(2-amino-4-chlorophenyl)acetamide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Characterization

The identity and purity of synthesized **N-(2-amino-4-chlorophenyl)acetamide** should be confirmed using a suite of analytical techniques. Below are the expected spectral data based on the analysis of structurally similar compounds.[3][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a predicted workflow for NMR analysis:



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Sources

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